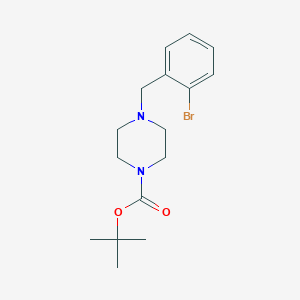

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUACFRAYQYRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609631 | |

| Record name | tert-Butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460094-85-3 | |

| Record name | tert-Butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of tert-butyl piperazine-1-carboxylate (Boc-protected piperazine)

The starting material, piperazine, is commonly protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield tert-butyl piperazine-1-carboxylate. This step ensures selective functionalization at the other nitrogen atom.

Introduction of the 2-bromobenzyl group

The key step involves alkylation of the Boc-protected piperazine with 2-bromobenzyl bromide or a related electrophile. The reaction is typically carried out under mild basic conditions to promote nucleophilic substitution on the benzyl bromide.

- Reaction conditions: The reaction is performed in an aprotic solvent such as dichloromethane or dimethylformamide (DMF), with bases like potassium carbonate or triethylamine to scavenge the released hydrogen bromide.

- Temperature: Room temperature to slightly elevated temperatures (25–50°C) are common to optimize reaction rates without decomposing sensitive groups.

- Time: Reaction times vary from several hours to overnight to ensure complete conversion.

Alternative synthetic routes

An alternative approach involves the synthesis of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate as an intermediate, which can then be converted to the 2-bromobenzyl derivative through further transformations.

- For example, tert-butyl piperazine-1-carboxylate reacts with 2-bromoacetyl bromide in the presence of triethylamine at 0°C to room temperature, yielding the bromoacetyl intermediate with high yields (80–95%).

- Subsequent nucleophilic substitution or reduction steps can convert the bromoacetyl group to the benzyl moiety.

Reduction of nitro precursors

In some synthetic schemes, a nitro-substituted aromatic precursor is first coupled to the Boc-protected piperazine, followed by reduction of the nitro group to an amine, which can then be further functionalized to introduce the bromobenzyl group.

- Reduction is commonly achieved using sodium dithionite or catalytic hydrogenation (Pd/C under hydrogen atmosphere).

- Reaction conditions: Methanol/water mixtures at 70°C for sodium dithionite reductions; hydrogenation under 10 bar H2 for 14 hours for catalytic methods.

- Yields for these reductions are typically high (up to 97%).

- Purification is typically achieved by extraction, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.

- Recrystallization from solvents such as methylcyclohexane or ethyl acetate is used to obtain pure crystalline products.

- Characterization methods include:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to confirm chemical shifts corresponding to tert-butyl, piperazine, and bromobenzyl protons.

- Mass spectrometry (ESI-MS) to verify molecular weight.

- Infrared spectroscopy (IR) to confirm functional groups.

- X-ray crystallography for detailed molecular conformation when applicable.

- High yields (up to 97%) are achievable with optimized reaction conditions, particularly in the reduction of nitro precursors and alkylation steps.

- The choice of base and solvent critically affects the reaction efficiency and purity of the final product.

- The Boc protecting group is stable under the reaction conditions used for alkylation and reduction, facilitating multi-step synthesis without deprotection.

- Safety considerations include handling brominated intermediates with care due to potential toxicity and using appropriate personal protective equipment and fume hoods.

The preparation of tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate is well-established through Boc protection of piperazine followed by nucleophilic substitution with 2-bromobenzyl electrophiles. Alternative routes via bromoacetyl intermediates and nitro group reductions provide versatile synthetic options. Optimized reaction conditions yield high purity and yield, making this compound accessible for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used in solvents such as tetrahydrofuran.

Major Products:

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

Oxidation Reactions: Products include N-oxides.

Reduction Reactions: Products include benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is often used in the synthesis of compounds that have potential biological activity, such as antimicrobial and anticancer agents .

Medicine: In medicine, this compound is used in the development of new drugs. It serves as a precursor for the synthesis of pharmaceuticals that target specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of various organic compounds. It is also used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzyl group allows the compound to bind to certain enzymes or receptors, thereby modulating their activity. The piperazine ring provides a scaffold that can interact with various biological molecules, leading to changes in cellular processes. The tert-butyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyl/Benzoyl Group

- 2-Bromobenzyl vs. 2-Bromobenzoyl: Tert-butyl 4-(2-(4-(2-bromobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (2k, ) replaces the benzyl group with a benzoyl moiety.

- Halogen Position: The 2-bromo substitution (target compound) vs. 3-fluoro-5-aminobenzyl () alters electronic effects. The ortho-bromo group enhances steric hindrance and electron withdrawal, which may stabilize transition states in alkylation reactions .

Piperazine-Linker Modifications

- Carbonyl vs. Alkyl Linkers: Compounds like tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33, ) introduce a carbonyl linker, increasing conformational rigidity compared to the flexible alkyl chain in the target compound. This rigidity can affect binding to biological targets like kinases .

- Sulfonyl and Amino Groups: Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate () incorporates a sulfonyl group, significantly enhancing solubility and hydrogen-bonding capacity, which contrasts with the hydrophobic 2-bromobenzyl group .

Functional Group Stability

- Nitro and Amino Derivatives: Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate () demonstrates how nitro groups can be reduced to amines, offering a route to diversify functionality. However, nitro groups may introduce instability under acidic conditions compared to bromine .

- Degradation in Gastric Fluid :

Certain Boc-piperazine derivatives (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to labile triazole moieties. The 2-bromobenzyl group in the target compound likely confers greater stability under similar conditions .

Physicochemical Properties

Biological Activity

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H20BrN2O2

- Molecular Weight : 324.24 g/mol

- CAS Number : 655225-01-7

The compound features a piperazine ring, a tert-butyl group, and a bromobenzyl substituent, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromobenzyl moiety suggests potential interactions with neurotransmitter receptors, possibly influencing pathways related to mood regulation and neuroprotection.

Proposed Mechanisms:

- Receptor Binding : The compound may act as an antagonist or agonist at certain receptor sites, modulating neurotransmitter activity.

- Enzymatic Inhibition : It could inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 |

| This compound | A2780 (ovarian cancer) | 15.0 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Neuroprotective Effects

The potential neuroprotective effects of this compound have been explored in models of neurodegeneration:

- Study Findings : In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell lines, indicating a protective effect against neurotoxic agents.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. This compound was found to be one of the most potent compounds tested, showing significant inhibition of cell growth compared to controls.

-

Neuroprotection Study :

- In a model of Alzheimer's disease, the administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Stepwise functionalization : Reacting tert-butyl piperazine-1-carboxylate with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in 1,4-dioxane) achieves substitution at the piperazine nitrogen. Yields (~80–98%) depend on reaction time, solvent polarity, and stoichiometric ratios of reagents .

- Optimization : Prolonged reflux (4–6 hours) improves conversion, while shorter times (1.5 hours) may require excess reagents. Automated flash chromatography (e.g., 5–20% EtOAc in CH₂Cl₂) is standard for purification .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- NMR/LCMS : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at ~7.3 ppm). LCMS detects molecular ions (e.g., [M+H]+ fragments) .

- X-ray diffraction : Single-crystal studies reveal conformational details (e.g., piperazine ring puckering, bromobenzyl spatial orientation) and intermolecular interactions (e.g., C–H···O hydrogen bonds) critical for reactivity .

Q. What are its primary applications in medicinal chemistry research?

The compound serves as a versatile intermediate:

- Drug precursors : Used in synthesizing kinase inhibitors (e.g., Bruton’s tyrosine kinase) and prolyl-hydroxylase inhibitors via sulfonation or coupling reactions .

- Structure-activity studies : The bromine atom facilitates further functionalization (e.g., Suzuki-Miyaura cross-coupling) to explore bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across studies?

Discrepancies in yields (e.g., 80% vs. 97%) often arise from:

- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require strict anhydrous conditions .

- Purification methods : Silica gel chromatography vs. crystallization (e.g., Et₂O) impacts recovery rates. For example, automated flash chromatography reduces manual error but may discard polar byproducts .

- Reaction monitoring : TLC vs. LCMS can misestimate completion. Validate using multiple techniques .

Q. What strategies optimize the compound’s stability during storage and reactions?

- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C; avoid prolonged exposure to DMSO, which accelerates decomposition .

- Thermal stability : Avoid reflux >100°C in protic solvents (e.g., EtOH), as ester hydrolysis may occur. Use aprotic solvents (e.g., THF) for high-temperature reactions .

Q. How do crystal packing and intermolecular interactions affect its reactivity in solid-phase synthesis?

- Hirshfeld surface analysis : Strong N–H···O hydrogen bonds in the crystal lattice increase thermal stability but may reduce solubility. Pre-grinding crystals improves dispersion in heterogeneous reactions .

- Conformational flexibility : The tert-butyl group induces steric hindrance, limiting nucleophilic attack at the piperazine ring. Molecular dynamics simulations predict preferred binding conformations for target interactions .

Q. What computational methods validate its role in biological target binding?

- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes (e.g., HIV-1 reverse transcriptase), highlighting the bromobenzyl group’s role in hydrophobic pocket binding .

- MD simulations : Trajectory analysis (50–100 ns) assesses binding stability, with RMSD values <2 Å indicating robust target engagement .

Methodological Considerations

Q. How to troubleshoot low yields in bromobenzyl coupling reactions?

Q. What are the ethical and safety protocols for handling brominated intermediates?

- Toxicity mitigation : Use fume hoods and PPE; monitor airborne bromine via OSHA-compliant sensors .

- Waste disposal : Quench excess bromide with NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.